2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(3-FLUOROPHENYL)-2-OXOACETAMIDE
Overview
Description
2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(3-FLUOROPHENYL)-2-OXOACETAMIDE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(3-FLUOROPHENYL)-2-OXOACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the 4-chlorobenzyl Group: The 4-chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and the indole derivative.
Formation of the Oxoacetamide Moiety: The final step involves the formation of the oxoacetamide moiety by reacting the intermediate with an appropriate acylating agent, such as acetic anhydride, in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(3-FLUOROPHENYL)-2-OXOACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the 4-chlorobenzyl group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(3-FLUOROPHENYL)-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorobenzyl)-3-(3-fluorophenyl)urea: Shares structural similarities but differs in the functional groups attached to the core structure.
1-(4-chlorobenzyl)-3-(2-methyl-5-nitrophenyl)urea: Another structurally related compound with different substituents.
Uniqueness
2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(3-FLUOROPHENYL)-2-OXOACETAMIDE is unique due to its specific combination of functional groups and the presence of both indole and oxoacetamide moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-N-(3-fluorophenyl)-2-oxoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2O2/c24-16-10-8-15(9-11-16)13-27-14-20(19-6-1-2-7-21(19)27)22(28)23(29)26-18-5-3-4-17(25)12-18/h1-12,14H,13H2,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFVXKKGNNEHGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C(=O)NC4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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